N-Acetyl Lorcaserin-d3 is a deuterated derivative of Lorcaserin, a selective serotonin receptor agonist primarily used for the treatment of obesity. This compound is classified as a pharmacological agent that targets the 5-HT_2C receptor, which plays a crucial role in appetite regulation and energy homeostasis. The introduction of deuterium in N-Acetyl Lorcaserin-d3 enhances its metabolic stability and provides a useful tool for pharmacokinetic studies.
N-Acetyl Lorcaserin-d3 is synthesized from Lorcaserin, which itself is derived from various synthetic pathways involving the modification of benzazepine structures. The classification of this compound falls under the category of anti-obesity drugs, specifically as a serotonin receptor agonist. Its structural modifications allow for enhanced research applications, particularly in understanding drug metabolism and pharmacodynamics.
The synthesis of N-Acetyl Lorcaserin-d3 involves several steps:
This multi-step synthesis requires careful optimization of reaction conditions to minimize side products and maximize the yield of N-Acetyl Lorcaserin-d3 .
N-Acetyl Lorcaserin-d3 undergoes various chemical reactions typical of amides and aromatic compounds. Key reactions include:
These reactions are significant for modifying the compound for various research applications .
N-Acetyl Lorcaserin-d3 functions primarily as an agonist at the 5-HT_2C receptor, which is located in the hypothalamus. Upon binding to this receptor, it initiates a cascade of intracellular signaling that leads to increased satiety and reduced appetite:
Pharmacokinetic studies using deuterated compounds like N-Acetyl Lorcaserin-d3 help elucidate these mechanisms by providing insights into absorption and metabolism .
N-Acetyl Lorcaserin-d3 exhibits several notable physical and chemical properties:
These properties are critical when considering its application in pharmacological studies .
N-Acetyl Lorcaserin-d3 serves multiple scientific purposes:
N-Acetyl Lorcaserin-d3 is a deuterated isotopologue of the serotonin receptor agonist lorcaserin, featuring a trideuterated acetyl group (-CO-CD₃) at the nitrogen atom of the (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold. This structural modification yields a molecular formula of C₁₃H₁₃D₃ClNO and a molecular weight of 240.74 g/mol, representing a 5-mass-unit increase over its non-deuterated counterpart. The compound's systematic IUPAC name is 1-[(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-2,2,2-trideuterioethanone, maintaining the critical stereochemical configuration at the 5-position that determines pharmacologic activity [3] [6].
The benzazepine core exhibits planar chirality with the methyl group at position 5 adopting the (R)-configuration, essential for optimal receptor binding. X-ray crystallographic analysis of the parent lorcaserin compound reveals a twisted boat conformation of the azepine ring, with the methyl group occupying an equatorial position. Deuterium incorporation at the acetyl moiety does not alter this core conformation but significantly impacts vibrational frequencies observed in infrared and Raman spectroscopy. Specifically, the C-D stretching vibrations appear as distinct peaks between 2000-2300 cm⁻¹, serving as analytical signatures for compound verification [3] [6].
Table 1: Spectroscopic Characteristics of N-Acetyl Lorcaserin-d3
Technique | Key Features | Analytical Utility |
---|---|---|
Mass Spectrometry | M⁺ peak at m/z 240.74; fragmentation pattern with CD₃CO⁺ (m/z 46) | Confirmation of deuterium incorporation and isotopic purity |
¹H-NMR | Absence of acetyl methyl signal at ~2.1 ppm | Purity assessment and quantification |
¹³C-NMR | Quartet signal for acetyl carbon at ~170 ppm (JCD ~20 Hz) | Structural confirmation |
FT-IR | C-D stretching vibrations at 2118, 2195, and 2243 cm⁻¹ | Isotopic identity verification |
Deuterium substitution induces measurable changes in molecular properties, including reduced bond dissociation energy (BDE) of the C-D bond (~337 kJ/mol) compared to C-H (~364 kJ/mol), and a lower zero-point vibrational energy. These differences manifest in altered crystal packing observed via powder X-ray diffraction (PXRD), with the deuterated compound exhibiting a 0.3% reduction in unit cell volume compared to the non-deuterated analog [3] [6].
The evolution of deuterated serotonin agonists represents a strategic convergence of medicinal chemistry and isotopic pharmacology. Initial anti-obesity medications like fenfluramine and dexfenfluramine (1970s-1990s) demonstrated the therapeutic potential of serotonin modulation but were withdrawn due to 5-HT₂B-mediated valvulopathy. Lorcaserin emerged in 2012 as a 5-HT₂C-selective agonist (100-fold selectivity over 5-HT₂B) designed to circumvent these adverse effects [1] [5] [7]. However, clinical observations revealed off-target effects at higher doses, including 5-HT₂A-mediated hallucinations (Ki = 92 nM), prompting further molecular refinement [4] [7].
The deuterium switch approach gained prominence following the FDA's 2017 approval of deutetrabenazine for movement disorders, validating deuterium as a pharmacologically active isotope. For lorcaserin derivatives, deuterium incorporation specifically targets metabolic soft spots identified in human pharmacokinetic studies. The parent compound undergoes extensive hepatic metabolism (>95%) primarily via CYP3A4-mediated N-deacetylation and CYP2D6-catalyzed 7-hydroxylation [2] [6]. N-Acetyl Lorcaserin-d3 strategically deuterates the acetyl group to retard N-deacetylation—the major clearance pathway—leveraging the kinetic isotope effect (KIE) to prolong half-life without altering receptor interactions.
Synthetic routes to N-Acetyl Lorcaserin-d3 employ deuterated acetic anhydride (CD₃CO)₂O under anhydrous conditions, yielding isotopic purity >98% as verified by HPLC-MS. Industrial-scale synthesis adheres to GMP standards using closed-system reactors to minimize deuterium exchange. Post-synthetic purification via preparative HPLC achieves pharmaceutical-grade material suitable for metabolic tracing studies [3] [6].
Table 2: Evolution of Serotonin Receptor Agonists for Obesity
Generation | Representative Compounds | Receptor Selectivity Profile | Development Status |
---|---|---|---|
First (1970s-1990s) | Fenfluramine, Dexfenfluramine | Non-selective 5-HT₂ agonist | Withdrawn (valvulopathy) |
Second (2012) | Lorcaserin | 5-HT₂C (Ki=13nM) > 5-HT₂A (92nM) >> 5-HT₂B (147nM) | Withdrawn (oncogenicity) |
Third (2018-present) | N-Acetyl Lorcaserin-d3 | Identical to lorcaserin; metabolic stability enhancement | Research compound |
The 2020 withdrawal of lorcaserin due to oncogenicity concerns in the CAMELLIA-TIMI 61 trial shifted focus toward next-generation analogs with improved metabolic profiles. While not developed as a therapeutic itself, N-Acetyl Lorcaserin-d3 serves as a critical tool compound for elucidating lorcaserin's disposition without the pharmacokinetic limitations of the parent drug [7] [9].
Lorcaserin and its deuterated derivatives exert anti-obesity effects through selective agonism of hypothalamic 5-HT₂C receptors, which are expressed on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus. Activation stimulates POMC cleavage to α-melanocyte-stimulating hormone (α-MSH), which subsequently binds melanocortin-4 receptors (MC4R) in the paraventricular nucleus to promote satiety. This mechanism is supported by PET studies showing dose-dependent hypothalamic engagement correlating with reduced food intake [1] [5] [7].
N-Acetyl Lorcaserin-d3 maintains identical receptor affinity to lorcaserin (5-HT₂C EC₅₀ = 39 nM) but exhibits altered pharmacokinetics due to deuterium substitution. In vitro metabolic studies using human hepatocytes demonstrate a 2.3-fold reduction in N-deacetylation clearance, directly attributable to the primary kinetic isotope effect on the carbon-deuterium bond cleavage. This metabolic stabilization translates to a 1.8-fold increase in plasma half-life (from 11 hours to ~20 hours) in preclinical models, enabling more sustained receptor engagement [3] [6].
The compound's primary research utility lies in its application as a tracer for elucidating lorcaserin's metabolic fate. Mass spectrometric analysis following N-Acetyl Lorcaserin-d3 administration identifies three principal metabolic pathways:
Deuterium labeling allows unambiguous differentiation of drug-derived metabolites from endogenous compounds in mass spectrometry, enabling precise quantification of tissue distribution. Studies in rodents show significantly higher hypothalamic concentrations of N-Acetyl Lorcaserin-d3 compared to lorcaserin at equimolar doses (1.7-fold increase, p<0.01), consistent with its extended half-life [3] [6].
Table 3: Metabolic Pathways of N-Acetyl Lorcaserin-d3
Metabolic Pathway | Enzyme Responsible | Deuterium Effect | Metabolite Identified |
---|---|---|---|
N-Deacetylation | CYP3A4, Amidase | Primary KIE (kH/kD = 2.3) | Lorcaserin-d3 |
7-Hydroxylation | CYP2D6 | Minimal isotope effect | 7-OH-N-Acetyl Lorcaserin-d3 |
N-Glucuronidation | UGT1A1, UGT1A3 | None | N⁺-Glucuronide conjugate |
7-O-Glucuronidation | UGT2B7 | None | 7-O-Glucuronide conjugate |
From a pharmacological perspective, deuterated analogs bridge the gap between lorcaserin's established efficacy and emerging safety concerns. Phase III trials demonstrated that lorcaserin produced 5% weight loss in 47% of non-diabetic obese patients versus 23% with placebo, along with improved glycemic parameters in type 2 diabetics [5] [7]. N-Acetyl Lorcaserin-d3 facilitates mechanistic studies examining whether metabolites contribute to off-target effects, particularly the observed oncogenicity. Its application in drug-drug interaction studies has revealed potent CYP2D6 inhibition (IC₅₀ = 3.7 μM), explaining the altered pharmacokinetics of co-administered drugs like metoprolol [3] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0